ARQ 531 is a potent, orally bioavailable, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) [, , , ]. It is classified as a tyrosine kinase inhibitor (TKI) and belongs to a class of drugs known as non-covalent BTK inhibitors (ncBTKi) [, , ].
ARQ 531's ability to target both wild-type BTK and the C481S mutant BTK, which confers resistance to first-generation covalent BTK inhibitors, makes it a promising candidate for treating these diseases [, , , , , , ].
A recent study describes an efficient and sustainable two-step synthesis of ARQ 531 from Cyrene™, a biorenewable feedstock [, ]. The process involves:
This optimized synthesis significantly improves the yield and reduces the environmental impact compared to previous methods [].
While specific structural analyses were not detailed in the provided abstracts, understanding its interaction with BTK is crucial. Crystallography studies revealed that ARQ 531 occupies the ATP-binding pocket of BTK, highlighting its competitive inhibition mechanism []. This information can be used to further analyze the specific interactions between ARQ 531 and the BTK active site.
ARQ 531 functions as a reversible, ATP-competitive inhibitor of BTK [, , ]. It achieves this by:
ARQ 531's ability to inhibit both wild-type and the C481S mutant BTK makes it effective against a broader range of B-cell malignancies, including those resistant to first-generation BTK inhibitors that rely on covalent binding to the C481 residue [, , , , , , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6